![molecular formula C13H20BrN B1268838 4-Bromo-N,N-diisopropylbenzylamine CAS No. 98816-61-6](/img/structure/B1268838.png)
4-Bromo-N,N-diisopropylbenzylamine
Overview
Description
4-Bromo-N,N-diisopropylbenzylamine is a chemical compound with the molecular formula BrC6H4CH2N(CH(CH3)2)2 . It belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The linear formula of 4-Bromo-N,N-diisopropylbenzylamine is BrC6H4CH2N(CH(CH3)2)2 . The molecular weight is 270.21 .Physical And Chemical Properties Analysis
4-Bromo-N,N-diisopropylbenzylamine has a refractive index of 1.524 . It has a boiling point of 65 °C at 1 mmHg and a density of 1.157 g/mL at 25 °C .Scientific Research Applications
Antimicrobial and Antibiofilm Actions
In silico studies were performed concerning the potential antimicrobial effect and toxicity. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as s-(4-bromobenzyl)cysteine have been found to target glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding, given the presence of the bromine atom which is known for its electrophilic nature .
Biochemical Pathways
Based on the potential target, it could be involved in the glutathione metabolism pathway, which plays a significant role in protecting the cell from oxidative stress .
Pharmacokinetics
A related compound, n-(4-bromobenzyl)acetamide, is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of N-(4-Bromobenzyl)-N-isopropylpropan-2-amine.
Result of Action
If it acts similarly to related compounds, it could potentially modulate the activity of its target enzyme, thereby influencing the cellular response to oxidative stress .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-5-7-13(14)8-6-12/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBVBNOXIPZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344677 | |
Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-diisopropylbenzylamine | |
CAS RN |
98816-61-6 | |
Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-diisopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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